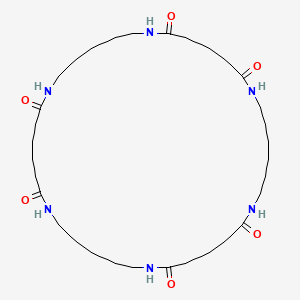![molecular formula C9H7F11KNO4S B13418379 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt CAS No. 67584-52-5](/img/structure/B13418379.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt is a chemical compound with the molecular formula C9H7F11KNO4S . This compound is known for its unique properties due to the presence of the undecafluoropentyl group, which imparts significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications, particularly where such properties are desirable.
Preparation Methods
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt typically involves the reaction of glycine with N-ethyl-N-[(undecafluoropentyl)sulfonyl] chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound’s hydrophobic properties make it useful in studying membrane proteins and other hydrophobic biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and hydrophobicity can be advantageous.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt involves its interaction with various molecular targets. The undecafluoropentyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins and membranes. This interaction can affect the function and stability of these biomolecules, making it useful in various applications .
Comparison with Similar Compounds
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt is unique due to the presence of the undecafluoropentyl group. Similar compounds include:
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt: This compound has a longer perfluorinated chain, which can impart even greater hydrophobicity and stability.
Glycine, N-ethyl-N-[(pentadecafluorooctyl)sulfonyl]-, potassium salt: Another similar compound with a different perfluorinated chain length, affecting its properties and applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in the perfluorinated chain length.
Properties
CAS No. |
67584-52-5 |
|---|---|
Molecular Formula |
C9H7F11KNO4S |
Molecular Weight |
473.30 g/mol |
IUPAC Name |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetate |
InChI |
InChI=1S/C9H8F11NO4S.K/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18;/h2-3H2,1H3,(H,22,23);/q;+1/p-1 |
InChI Key |
VJZIVFKBUDETNE-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)
![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)

![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)







